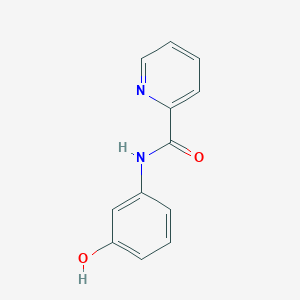

N-(3-hydroxyphenyl)picolinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-hydroxyphenyl)picolinamide is a useful research compound. Its molecular formula is C12H10N2O2 and its molecular weight is 214.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Activity

N-(3-hydroxyphenyl)picolinamide derivatives have been investigated for their anticancer properties. A notable study demonstrated that compounds derived from picolinamide exhibited significant antiproliferative activity against various cancer cell lines, including human epithelial colorectal adenocarcinoma (Caco-2) and human colon cancer (HCT-116) cell lines. The study reported IC50 values indicating the concentration required to inhibit cell growth by 50%:

| Compound | IC50 (Caco-2) | IC50 (HCT-116) |

|---|---|---|

| Compound A | 98 µM | 337 µM |

| Compound B | 13 µM | 240.2 µM |

These findings suggest that specific substitutions on the phenyl ring can enhance the anticancer activity of these compounds, potentially through interactions with key cellular pathways such as the PI3K pathway .

1.2 Neuroprotective Properties

Research has also highlighted the neuroprotective potential of this compound derivatives. These compounds may activate metabotropic glutamate receptors, which are implicated in neurodegenerative diseases such as Parkinson's disease. The activation of these receptors can reduce neurotransmitter release, thereby providing a protective mechanism against neuronal damage .

Synthesis and Characterization

2.1 Synthesis Methods

The synthesis of this compound typically involves the reaction of picolinic acid with appropriate amines under controlled conditions to yield the desired amide product. Various methods have been documented, including:

- Direct Amidation : Utilizing coupling agents to facilitate the formation of the amide bond.

- Nitration and Reduction : Producing derivatives such as N-(3-hydroxyphenyl)-N-nitropicolinamide through nitration followed by reduction processes .

2.2 Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Common techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to elucidate molecular structure.

- High-Resolution Mass Spectrometry (HRMS) : Employed to determine molecular weight and confirm the identity of compounds.

- Infrared Spectroscopy (IR) : Utilized to identify functional groups within the molecule .

Materials Science Applications

3.1 Luminescent Properties

Recent studies have explored the use of this compound derivatives as luminescent materials. These compounds can serve as fluorescent probes for biological imaging, allowing for real-time tracking of cellular processes in vivo. The incorporation of specific substituents enhances their luminescent properties, making them suitable for advanced imaging techniques .

3.2 Catalytic Applications

Some derivatives have shown promise as catalysts in organic reactions, particularly in promoting C-C bond formation and other transformations relevant to synthetic organic chemistry. Their ability to stabilize transition states can lead to increased reaction rates and selectivity .

Propiedades

Fórmula molecular |

C12H10N2O2 |

|---|---|

Peso molecular |

214.22 g/mol |

Nombre IUPAC |

N-(3-hydroxyphenyl)pyridine-2-carboxamide |

InChI |

InChI=1S/C12H10N2O2/c15-10-5-3-4-9(8-10)14-12(16)11-6-1-2-7-13-11/h1-8,15H,(H,14,16) |

Clave InChI |

BDLISZAPWMXVEJ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=NC(=C1)C(=O)NC2=CC(=CC=C2)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.